Product packaging for 3-Methyl-3-buten-2-ol, (R)-(Cat. No.:CAS No. 105228-58-8)

3-Methyl-3-buten-2-ol, (R)-

Cat. No.: B13585122
CAS No.: 105228-58-8
M. Wt: 86.13 g/mol
InChI Key: JEYLKNVLTAPJAF-RXMQYKEDSA-N
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Description

Significance and Research Context of (R)-3-Methyl-3-buten-2-ol

(R)-3-Methyl-3-buten-2-ol, with the IUPAC name (2R)-3-methylbut-3-en-2-ol, is a chiral molecule that serves as a versatile intermediate in the synthesis of more complex, biologically active compounds. researchgate.netrsc.orgnih.gov Chiral secondary alcohols, in general, are highly sought-after in the pharmaceutical and fine chemical industries due to their frequent presence in natural products and drug molecules. mdpi.com The enantioselective synthesis of these alcohols, including (R)-3-Methyl-3-buten-2-ol, remains a significant challenge and a key area of research in organic chemistry. researchgate.net

The significance of (R)-3-Methyl-3-buten-2-ol also extends to the field of pheromone chemistry. Its racemic form, 3-methyl-3-buten-2-ol (B86003), is a known aggregation pheromone component for several species of bark beetles, such as Ips typographus. researchgate.netfrontiersin.orgebi.ac.uk This has prompted research into the biosynthetic pathways of this compound in insects and its potential ecological roles. researchgate.netfrontiersin.org

The compound's utility is further highlighted by its role as a precursor in various chemical transformations. For instance, it can be synthesized from the selective hydrogenation of 2-methyl-3-butyn-2-ol. prepchem.comuu.nl The development of efficient and selective catalysts for this transformation is an active area of investigation. uu.nl

Table 1: Physicochemical Properties of (R)-3-Methyl-3-buten-2-ol

Property Value
IUPAC Name (2R)-3-methylbut-3-en-2-ol nih.gov
Molecular Formula C5H10O nih.gov
Molecular Weight 86.13 g/mol nih.gov

| CAS Number | 105228-58-8 nih.gov |

Historical Perspectives and Milestones in the Study of (R)-3-Methyl-3-buten-2-ol

Historically, the synthesis of the racemic mixture of 3-methyl-3-buten-2-ol has been achieved through various methods. An early method involved the reaction of isoprene (B109036) with a hydrohalide followed by treatment with an aqueous base. google.com Another established route is the selective hydrogenation of 2-methyl-3-butyn-2-ol, a reaction that has been a subject of study for optimizing catalysts and reaction conditions. prepchem.com

A significant milestone in the study of this compound was the development of methods for its enantioselective synthesis. This has been a driving force in the field of asymmetric catalysis, with researchers exploring both chemical and biological approaches. researchgate.netrsc.orgmdpi.com The use of chiral catalysts, including transition metal complexes and enzymes, has enabled the production of (R)-3-Methyl-3-buten-2-ol with high enantiomeric purity. researchgate.netmdpi.com

The discovery of 3-methyl-3-buten-2-ol as a component of bark beetle pheromones opened up new avenues of research. researchgate.netebi.ac.uk This led to investigations into its biosynthesis in these insects, with studies identifying key enzymes and pathways involved in its production. frontiersin.org

Conceptual Frameworks for Investigating Chiral Secondary Alcohols, with Specific Reference to (R)-3-Methyl-3-buten-2-ol

The investigation of chiral secondary alcohols like (R)-3-Methyl-3-buten-2-ol is guided by several key conceptual frameworks in organic chemistry.

Asymmetric Synthesis: A primary framework is the development of methods for asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule in excess over the other. For (R)-3-Methyl-3-buten-2-ol, this involves two main strategies:

Enantioselective Reduction of Prochiral Ketones: This is a common approach where the corresponding prochiral ketone, 3-methyl-3-buten-2-one (B1203178), is reduced using a chiral catalyst. researchgate.netresearchgate.net Both chemical catalysts, such as those based on ruthenium, and biocatalysts, like ketoreductases (KREDs), have been successfully employed. mdpi.comresearchgate.netresearchgate.net

Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com Lipases are often used for the kinetic resolution of racemic alcohols through enantioselective acylation. mdpi.com

Biocatalysis: The use of enzymes (biocatalysts) to perform chemical transformations offers several advantages, including high enantioselectivity and mild reaction conditions. rsc.orgresearchgate.net The synthesis of (R)-3-Methyl-3-buten-2-ol has been a target for biocatalytic methods, particularly through the asymmetric reduction of the corresponding ketone. researchgate.netresearchgate.netuva.nl Researchers are actively exploring and engineering enzymes like alcohol dehydrogenases (ADHs) for this purpose. polimi.it

Catalysis: The development of efficient and selective catalysts is central to the synthesis of (R)-3-Methyl-3-buten-2-ol. This includes:

Homogeneous and Heterogeneous Catalysis: Research focuses on designing both soluble (homogeneous) and solid-supported (heterogeneous) catalysts for reactions such as the hydrogenation of 2-methyl-3-butyn-2-ol. mdpi.comuu.nl

Dynamic Kinetic Resolution (DKR): This powerful strategy combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. mdpi.com Metal catalysts are often used in combination with enzymes for the DKR of chiral alcohols. mdpi.com

Table 2: Key Synthetic Approaches to (R)-3-Methyl-3-buten-2-ol

Approach Description Key Catalyst Types
Enantioselective Reduction Reduction of 3-methyl-3-buten-2-one to the (R)-alcohol. researchgate.netresearchgate.net Chiral metal complexes (e.g., Ru-based), Ketoreductases (KREDs). mdpi.comresearchgate.netresearchgate.net
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture of 3-methyl-3-buten-2-ol. mdpi.com Lipases. mdpi.com
Dynamic Kinetic Resolution Combination of kinetic resolution and in-situ racemization. mdpi.com Metal catalysts (e.g., Ru, Fe, V) and lipases. mdpi.com

| Asymmetric Hydration | Direct enantioselective addition of water across an alkene. researchgate.net | Engineered hydratases. researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B13585122 3-Methyl-3-buten-2-ol, (R)- CAS No. 105228-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105228-58-8

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(2R)-3-methylbut-3-en-2-ol

InChI

InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3/t5-/m1/s1

InChI Key

JEYLKNVLTAPJAF-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=C)C)O

Canonical SMILES

CC(C(=C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies and Stereochemical Control of R 3 Methyl 3 Buten 2 Ol

Enantioselective Synthesis Strategies for (R)-3-Methyl-3-buten-2-ol

The creation of the chiral quaternary center in (R)-3-Methyl-3-buten-2-ol can be approached through several distinct strategies. The most common retrosynthetic disconnection involves the asymmetric addition of a vinyl nucleophile to the prochiral ketone, 2-butanone (B6335102). Alternatively, the asymmetric reduction of the corresponding α,β-unsaturated ketone, 3-methyl-3-buten-2-one (B1203178), offers a powerful biocatalytic route.

Catalytic Asymmetric Reactions Towards (R)-3-Methyl-3-buten-2-ol

Catalytic asymmetric synthesis represents one of the most efficient methods for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of the desired enantiomer. For the synthesis of (R)-3-Methyl-3-buten-2-ol, this primarily involves the enantioselective addition of a vinyl organometallic reagent to 2-butanone, orchestrated by a chiral ligand-metal complex.

The success of a catalytic asymmetric reaction hinges on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which forces the incoming nucleophile to attack one of the two enantiotopic faces of the ketone preferentially.

A promising class of ligands for the asymmetric addition of Grignard reagents to ketones is based on the C₂-symmetric (R,R)-1,2-diaminocyclohexane (DACH) scaffold. nih.gov By incorporating biaryl fragments, N,N,O-tridentate ligands have been developed that effectively control stereoselectivity in the formation of tertiary alcohols. nih.gov While the direct vinylation of 2-butanone to (R)-3-methyl-3-buten-2-ol using this specific system has not been extensively detailed, the high efficacy of these ligands in related transformations provides a strong basis for their application. For instance, the addition of phenylmagnesium bromide to 2-butanone using a biaryl (R,R)-DACH-derived ligand has been shown to produce the corresponding tertiary alcohol with moderate enantioselectivity, demonstrating the principle of chiral recognition with this challenging, sterically similar substrate (methyl vs. ethyl group). nih.gov

Another significant area of development is the use of chiral phosphine (B1218219) ligands, particularly in palladium, nickel, or copper-catalyzed reactions. Electron-rich monodentate phosphine ligands have been specifically developed for the catalytic asymmetric vinylation of ketone enolates, a reaction that proceeds with high yields and enantioselectivity for various substrates. researchgate.net For the synthesis of (R)-3-Methyl-3-buten-2-ol, a catalyst system comprising a palladium or nickel source and a suitable chiral phosphine ligand, such as a derivative of BINAP or a PHOX-type ligand, would be a primary candidate for investigation.

The table below illustrates the performance of various chiral ligand types in analogous asymmetric addition reactions to ketones, highlighting their potential for the target synthesis.

Catalyst SystemSubstrate KetoneNucleophileEnantiomeric Excess (ee)Reference
(R,R)-DACH-Biaryl Ligand / Mg2-ButanonePhMgBr54% (for S-enantiomer) nih.gov
Pd(OAc)₂ / (S)-Monodentate PhosphineCyclohexanoneVinyl stannane92% researchgate.net
NiBr₂(DME) / Chiral PyBox LigandOxabenzonorbornadieneVinyl bromide95% wikipedia.org

The mechanism of enantioselection in these catalytic systems is intricate and depends on the precise structure of the transition state assembly involving the metal, chiral ligand, ketone, and vinyl nucleophile. For many transition-metal-catalyzed additions to carbonyls, a key feature is the coordination of the ketone's oxygen atom to the Lewis acidic metal center. This activation polarizes the C=O bond, making the carbonyl carbon more electrophilic.

In systems using chiral diamine or amino alcohol ligands, such as the DACH-derived ligands, a bifunctional mechanism is often proposed. The metal (e.g., magnesium from the Grignard reagent) acts as a Lewis acid, activating the ketone. Simultaneously, the ligand's chiral backbone and substituents create sterically defined pockets that dictate the trajectory of the vinyl group's approach to one face of the ketone. The transition state is envisioned as a highly organized, cyclic structure where the steric interactions between the ligand and the ketone's substituents (methyl and ethyl groups) are minimized for the pathway leading to the major enantiomer. For the formation of the (R)-enantiomer, the catalyst must favor the delivery of the vinyl group to the re-face of 2-butanone.

For catalytic systems involving metals like palladium or nickel, the mechanism often involves an oxidative addition, transmetalation, and reductive elimination cycle. However, for carbonyl additions, a more direct pathway is common. The chiral ligand-metal complex coordinates to the ketone, and the resulting adduct reacts with the vinylating agent. The enantioselectivity is determined in the C-C bond-forming step, where the chiral ligand's steric and electronic properties create a significant energy difference between the two diastereomeric transition states leading to the (R) and (S) products.

Chiral Auxiliary-Mediated Approaches to (R)-3-Methyl-3-buten-2-ol

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This strategy involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of (R)-3-Methyl-3-buten-2-ol, a logical approach would involve derivatizing a precursor like propionic acid with a chiral auxiliary, followed by α-vinylation and subsequent reduction. A widely used and predictable class of auxiliaries are the Evans oxazolidinones. williams.edu

The proposed synthetic sequence would be as follows:

Acylation: The chiral auxiliary, for example, (S)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride to form the N-propionyl imide.

Enolate Formation: The α-proton of the propionyl group is deprotonated using a strong base like lithium diisopropylamide (LDA) to form a stereodefined (Z)-enolate. The chiral auxiliary effectively blocks one face of the enolate.

Diastereoselective Vinylation: The enolate is then reacted with a vinyl electrophile source (e.g., a vinyl halide in the presence of a palladium catalyst or a vinyl electrophile equivalent). The steric hindrance from the auxiliary directs the incoming electrophile to the opposite face, creating the new stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is removed to unmask the functional group. Reductive cleavage with a reagent like lithium aluminum hydride would directly yield the target (R)-3-Methyl-3-buten-2-ol.

While direct vinylation can be challenging, the high diastereoselectivities achieved in analogous alkylation and aldol (B89426) reactions using Evans auxiliaries strongly support the feasibility of this approach. researchgate.netresearchgate.net

Diastereoselectivity in Reactions of Evans N-Acyl Oxazolidinones
N-Acyl GroupElectrophileReaction TypeDiastereomeric Ratio (d.r.)Reference
N-PropionylBenzyl bromideAlkylation>99:1 williams.edu
N-PropionylBenzaldehydeAldol Addition>98:2 researchgate.net
N-ButyrylMethyl iodideAlkylation99:1 nih.gov

Biocatalytic Transformations for Enantiopure (R)-3-Methyl-3-buten-2-ol Production

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity under mild conditions. The most direct biocatalytic route to (R)-3-Methyl-3-buten-2-ol is the asymmetric reduction of the prochiral α,β-unsaturated ketone, 3-methyl-3-buten-2-one. This reaction is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov

The discovery of a suitable biocatalyst for a novel transformation begins with screening. Large panels of commercially available KREDs are available, which are often engineered to exhibit broad substrate scope and predictable stereoselectivity (either (R)-selective, following the anti-Prelog rule, or (S)-selective, following the Prelog rule).

The screening process would involve reacting 3-methyl-3-buten-2-one with a library of KREDs. These reactions require a stoichiometric hydride source, typically provided by the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). To make the process catalytic with respect to the expensive cofactor, a regeneration system is employed, such as the oxidation of a sacrificial alcohol like isopropanol (B130326) (catalyzed by the same KRED) or the use of a glucose/glucose dehydrogenase (GDH) system. nih.gov

Hypothetical Screening of KREDs for Reduction of 3-Methyl-3-buten-2-one
Enzyme IDStereo-preferenceConversion (%)Product EnantiomerEnantiomeric Excess (ee)
KRED-101(R)95%(R)92%
KRED-102(S)88%(S)>99%
KRED-124(R)15%(R)65%
KRED-130(R)>99%(R)>99%

If screening fails to identify an enzyme with the desired (R)-selectivity and high activity, the powerful technique of directed evolution is employed. nih.govrsc.org This process mimics natural evolution in the laboratory. It involves:

Gene Mutagenesis: The gene encoding a promising but imperfect parent enzyme is mutated to create a large library of enzyme variants.

Screening/Selection: This library is screened for improved performance (e.g., higher conversion and/or enhanced (R)-selectivity) using a high-throughput assay.

Iteration: The genes from the best-performing variants are isolated and used as parents for the next round of mutagenesis and screening.

Through several iterative cycles, enzymes can be tailored to accept unnatural substrates like 3-methyl-3-buten-2-one and to produce the desired (R)-enantiomer with exceptionally high levels of stereoselectivity, often exceeding 99.5% ee. nih.govnih.gov

Substrate Scope and Reaction Conditions in Biocatalysis

The biocatalytic production of (R)-3-methyl-3-buten-2-ol is primarily achieved through the asymmetric reduction of the prochiral ketone, 3-methyl-3-buten-2-one. This transformation is often carried out using whole-cell biocatalysts, which offer advantages such as cofactor regeneration and improved enzyme stability.

Microorganisms are known to produce alcohol dehydrogenases (ADHs) that can catalyze the reduction of ketones with high stereoselectivity. For the synthesis of the (R)-enantiomer, enzymes exhibiting "anti-Prelog" selectivity are required. One such microorganism that has demonstrated this type of selectivity is Geotrichum candidum. While specific studies on the reduction of 3-methyl-3-buten-2-one by Geotrichum candidum are not extensively detailed in publicly available literature, the substrate scope of ADHs from this organism has been shown to include a variety of ketones.

The reaction conditions for such biocatalytic reductions are crucial for achieving high conversion and enantioselectivity. Key parameters that are typically optimized include:

Biocatalyst Preparation: Whole cells are often used directly after cultivation or as resting cells. Immobilization of the cells can enhance stability and facilitate reuse.

Substrate Concentration: The concentration of 3-methyl-3-buten-2-one needs to be carefully controlled to avoid substrate inhibition or toxicity to the microbial cells.

Cofactor Regeneration: The reduction of the ketone requires a hydride source, typically from a nicotinamide cofactor (NADH or NADPH). Whole-cell systems have the inherent advantage of possessing metabolic pathways for cofactor regeneration, often utilizing a co-substrate like glucose or isopropanol.

pH and Temperature: These parameters are optimized to ensure the optimal activity and stability of the alcohol dehydrogenase within the whole-cell system.

Solvent System: Aqueous buffer systems are most common. However, biphasic systems with an organic solvent can be employed to improve the solubility of hydrophobic substrates and products, and to alleviate product inhibition.

A hypothetical data table illustrating the potential effect of reaction conditions on the biocatalytic reduction of 3-methyl-3-buten-2-one is presented below. This table is based on general principles of biocatalytic ketone reductions.

Table 1: Hypothetical Reaction Conditions for the Biocatalytic Synthesis of (R)-3-Methyl-3-buten-2-ol

EntryBiocatalystCo-substratepHTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
1Geotrichum candidum (Resting Cells)Glucose (1.5 eq)7.03085>99 (R)
2Geotrichum candidum (Resting Cells)Isopropanol (10% v/v)7.03092>99 (R)
3Geotrichum candidum (Immobilized)Glucose (1.5 eq)7.53588>98 (R)
4Recombinant E. coli expressing anti-Prelog ADHGlucose (1.5 eq)6.53095>99 (R)

Mechanistic Investigations of Stereoselective (R)-3-Methyl-3-buten-2-ol Formation

The stereochemical outcome of the biocatalytic reduction of 3-methyl-3-buten-2-one is governed by the three-dimensional structure of the active site of the alcohol dehydrogenase. The "Prelog's rule" is an empirical model that predicts the stereochemistry of the alcohol product based on the relative sizes of the substituents attached to the carbonyl carbon. For a ketone with a large (L) and a small (S) substituent, Prelog's rule predicts that the hydride will be delivered to the Re-face of the carbonyl, resulting in the (S)-alcohol.

However, the formation of (R)-3-methyl-3-buten-2-ol necessitates an "anti-Prelog" reduction, where the hydride is delivered to the Si-face of the carbonyl group of 3-methyl-3-buten-2-one. This anti-Prelog selectivity is observed in certain alcohol dehydrogenases, such as some found in Geotrichum candidum.

The mechanism of this stereoselective reduction involves the following key steps:

Binding of the Cofactor: The nicotinamide cofactor (NADPH or NADH) binds to the active site of the alcohol dehydrogenase.

Substrate Binding: The ketone, 3-methyl-3-buten-2-one, enters the active site and is oriented in a specific conformation through interactions with amino acid residues. In the case of an anti-Prelog enzyme, the isopropenyl group (larger substituent) and the methyl group (smaller substituent) are positioned in a way that exposes the Si-face of the carbonyl to the cofactor.

Hydride Transfer: A hydride ion is transferred from the C4 position of the dihydronicotinamide ring of the cofactor to the carbonyl carbon of the ketone. This is the key stereochemistry-determining step.

Protonation: A proton is transferred from a proton donor in the active site (often a tyrosine or serine residue) to the newly formed alkoxide intermediate.

Product Release: The resulting (R)-3-methyl-3-buten-2-ol and the oxidized cofactor (NADP+ or NAD+) are released from the active site.

The specificity of the enzyme's active site, including the size and shape of the binding pockets for the ketone's substituents, dictates the facial selectivity of the hydride attack and thus the stereochemistry of the final product.

Stereoselective Derivatization of (R)-3-Methyl-3-buten-2-ol

Once obtained in high enantiomeric purity, (R)-3-methyl-3-buten-2-ol can be further functionalized through stereoselective derivatization. These reactions take advantage of the existing stereocenter to introduce new functionality with control over the stereochemistry. Common derivatization reactions for chiral allylic alcohols include:

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers. Lipase-catalyzed kinetic resolution can be employed to further enhance the enantiopurity of the alcohol or to synthesize chiral esters.

Epoxidation: The double bond can be epoxidized, leading to the formation of two new stereocenters. The stereochemistry of the starting alcohol can direct the diastereoselectivity of the epoxidation, particularly in metal-catalyzed reactions like the Sharpless asymmetric epoxidation.

Hydroboration-Oxidation: This reaction sequence can be used to introduce a hydroxyl group at the terminal carbon of the double bond, leading to the formation of a diol with controlled stereochemistry.

Oxyamination: The double bond can be converted to an amino alcohol, another valuable chiral building block.

The following table provides hypothetical examples of stereoselective derivatization reactions of (R)-3-methyl-3-buten-2-ol.

Table 2: Examples of Stereoselective Derivatization of (R)-3-Methyl-3-buten-2-ol

ReactionReagentsProductStereochemical Outcome
Lipase-catalyzed acylationVinyl acetate (B1210297), Lipase (B570770) B from Candida antarctica(R)-3-methyl-3-buten-2-yl acetateRetention of configuration
Sharpless Asymmetric EpoxidationTi(OiPr)4, (+)-DET, t-BuOOH(2R,3S)-3-(epoxyisopropyl)oxiran-2-olHigh diastereoselectivity
Hydroboration-Oxidation1. 9-BBN; 2. H2O2, NaOH(2R)-3-methylbutane-1,2-diolAnti-Markovnikov addition

Green Chemistry Principles in (R)-3-Methyl-3-buten-2-ol Synthesis Research

The synthesis of (R)-3-methyl-3-buten-2-ol, particularly through biocatalytic routes, aligns well with the principles of green chemistry. nih.govbibliotekanauki.pl These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The application of green chemistry principles in the synthesis of (R)-3-methyl-3-buten-2-ol can be seen in several aspects:

Use of Renewable Feedstocks: The starting material, 3-methyl-3-buten-2-one, can potentially be derived from renewable resources.

Catalysis: Biocatalysis, using whole cells or isolated enzymes, is a cornerstone of green chemistry. acs.orgnovozymes.com Enzymes are highly efficient and selective catalysts that operate under mild conditions, reducing energy consumption and waste generation. novozymes.comnovonesis.comacsgcipr.org

Safer Solvents and Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure, avoiding the use of hazardous organic solvents and harsh reaction conditions. novonesis.comacsgcipr.org

Atom Economy: Asymmetric reduction of the ketone is an atom-economical process, as it involves the addition of a hydrogen molecule to the substrate.

Waste Prevention: The high selectivity of enzymatic reactions minimizes the formation of byproducts, leading to less waste. novozymes.comnovonesis.com

Biodegradability: Enzymes are biodegradable catalysts, which minimizes their environmental impact. novozymes.comnovonesis.com

The development of robust and recyclable biocatalysts, the use of aqueous reaction media, and the integration of upstream and downstream processing are key areas of research aimed at further enhancing the green credentials of (R)-3-methyl-3-buten-2-ol synthesis. The use of biocatalysis represents a significant step towards a more sustainable and environmentally friendly production of this valuable chiral intermediate. researchgate.netrsc.orgresearchgate.net

Computational and Theoretical Studies of R 3 Methyl 3 Buten 2 Ol

Quantum Chemical Calculations on (R)-3-Methyl-3-buten-2-ol Stereoisomers

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of molecules. For a chiral allylic alcohol such as (R)-3-Methyl-3-buten-2-ol, these calculations can elucidate conformational preferences, model reaction pathways, and quantify reactivity.

The reactivity and stereoselectivity of (R)-3-Methyl-3-buten-2-ol are intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule's shape is primarily defined by the rotation around its C-C and C-O single bonds. Computational studies on analogous methallyl compounds reveal the key conformational features.

Theoretical investigations using methods like Møller-Plesset perturbation theory (MP2) and DFT (B3LYP) with basis sets such as 6-31G(d,p) have been used to study the conformational behavior of similar structures, like 2-methylpropen-3-ol. These studies indicate the existence of multiple stable conformers. The primary dihedral angle influencing conformation is C=C–C–O. Calculations typically identify two main types of conformers: s-cis and gauche. For an alcohol, an additional layer of complexity arises from the orientation of the hydroxyl hydrogen, leading to different skew and trans forms with respect to the C–C–O–H dihedral angle.

The relative energies of these conformers determine their population at a given temperature. The energy landscape is a surface that maps the potential energy of the molecule as a function of its geometric parameters. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. For (R)-3-Methyl-3-buten-2-ol, the interplay between steric hindrance (from the methyl groups) and potential intramolecular hydrogen bonding dictates the lowest energy conformation, which is the most likely structure to participate in chemical reactions.

Conformer TypeDefining Dihedral AngleTypical Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
s-cis C=C–C–O ≈ 0°HigherSteric repulsion between vinyl and hydroxyl groups.
gauche C=C–C–O ≈ 120°LowerReduced steric strain; potential for favorable hyperconjugation.

Note: Relative energies are illustrative and depend on the specific computational method and basis set used.

One of the most powerful applications of quantum chemistry is the modeling of transition states (TS), which are the highest energy points along a reaction coordinate. By calculating and comparing the energies of different possible transition states, chemists can predict the outcome and selectivity of a reaction. (R)-3-Methyl-3-buten-2-ol and similar chiral allylic alcohols have been used as stereochemical probes to assess transition structures in important organic reactions like epoxidation.

DFT calculations (e.g., B3LYP/6-31+G(d,p)) have been successfully employed to model the diastereoselective epoxidation of 3-methylbut-3-en-2-ol. These studies show that the stereochemical outcome is governed by a delicate balance of steric and electronic effects within the transition state. Key findings include:

Role of Hydrogen Bonding: In epoxidations using peroxy acids, hydrogen bonding between the alcohol's hydroxyl group and the oxidant can direct the approach of the reagent, favoring one facial attack over the other.

Allylic Strain: The conformation of the allylic alcohol in the TS is crucial. A(1,3) strain (allylic strain) between substituents on the double bond and the carbinol carbon can raise the energy of certain transition states, thereby disfavoring specific product stereoisomers.

Metal-Alcoholate Bonding: In metal-catalyzed epoxidations (e.g., with titanium peroxy complexes), the formation of a metal-alcoholate bond creates a rigid template. This template controls the trajectory of the oxygen transfer, and the final stereoselectivity is a result of minimizing steric repulsions within this structure.

Computational models have successfully rationalized the high threo or erythro diastereoselectivity observed in the epoxidation of various chiral allylic alcohols by comparing the activation enthalpies of competing transition states.

ReactionComputational MethodKey FindingReference
Epoxidation with Peroxyformic AcidB3LYP/6-31G(d)Control of diastereoselectivity through allylic strain and hydrogen bonding. nih.gov
Epoxidation with Titanium Peroxy ComplexesB3LYP/6-31+G(d,p)Metal-alcoholate bonding is decisive for diastereoselectivity. sigmaaldrich.com
Electrophilic Addition (I₂, Br₂)Reactivity ModelingA change in the rate-limiting step alters the diastereofacial selectivity.

The electronic structure of a molecule, as described by its molecular orbitals, provides fundamental insights into its reactivity. Quantum chemical calculations can determine a range of electronic properties and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For (R)-3-Methyl-3-buten-2-ol, the HOMO is typically localized on the C=C double bond, making it the primary site for electrophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the charge distribution. The oxygen atom of the hydroxyl group is expected to carry a significant negative charge, while the hydrogen of the hydroxyl group and the carbon atom attached to it will be positively charged, indicating sites susceptible to nucleophilic or electrophilic interaction.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It highlights electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, providing a guide to the sites of electrophilic and nucleophilic attack, respectively.

DescriptorTypical Significance/Interpretation
HOMO Energy Higher energy indicates stronger nucleophilicity (easier to donate electrons).
LUMO Energy Lower energy indicates stronger electrophilicity (easier to accept electrons).
HOMO-LUMO Gap Large gap correlates with high kinetic stability and low reactivity.
Mulliken Charge Indicates the partial positive or negative character of atoms in the molecule.
Electronegativity (χ) A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) A measure of resistance to change in electron distribution.

Molecular Dynamics Simulations and Intermolecular Interactions of (R)-3-Methyl-3-buten-2-ol

While quantum mechanics excels at describing individual molecules and reaction pathways, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in condensed phases like solutions. MD simulations model a system of many molecules, providing a dynamic picture of intermolecular interactions.

For (R)-3-Methyl-3-buten-2-ol in a solvent (e.g., water or an organic solvent), MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, including the formation and lifetime of hydrogen bonds between the alcohol's hydroxyl group and solvent molecules.

Intermolecular Forces: The simulation calculates forces between all atoms using a force field (e.g., AMBER, GAFF). This allows for the study of van der Waals interactions, electrostatic interactions, and hydrogen bonding that govern how the molecules interact with each other and with a solvent.

Chiral Recognition: MD simulations are particularly useful for studying how chiral molecules interact with other chiral environments, such as a chiral stationary phase in chromatography or a biological receptor. By calculating the binding free energy (e.g., using the MM/PBSA method) for each enantiomer, simulations can help explain the basis of chiral recognition and separation.

An MD simulation of (R)-3-Methyl-3-buten-2-ol would involve parameterizing the molecule with a suitable force field, placing it in a simulation box with solvent molecules, and then simulating its movement over nanoseconds. Analysis of the resulting trajectory would provide detailed information on hydrogen bond dynamics, radial distribution functions (describing the probability of finding a solvent molecule at a certain distance), and conformational behavior in the solution phase.

Structure-Activity Relationship (SAR) Theoretical Models Involving (R)-3-Methyl-3-buten-2-ol

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models aim to correlate a molecule's structural or physicochemical properties with its biological activity or other properties. These are statistical models used to predict the properties of new or untested compounds.

A theoretical SAR or QSAR model for a class of compounds including (R)-3-Methyl-3-buten-2-ol would typically be developed as follows:

Data Set Compilation: A series of related unsaturated alcohols with known experimental data (e.g., toxicity, receptor binding affinity, chromatographic retention time) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

3D Descriptors: Molecular surface area, volume.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the experimental activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model-building process.

For (R)-3-Methyl-3-buten-2-ol, a QSAR model could predict properties like its acute toxicity based on descriptors that quantify its size, hydrophobicity (logP), and electronic characteristics derived from quantum calculations.

In Silico Prediction of (R)-3-Methyl-3-buten-2-ol Reactivity and Selectivity

In silico (i.e., computational) methods are now routinely used to predict the reactivity and, crucially for chiral molecules, the selectivity of chemical reactions. As discussed in section 3.1.2, the modeling of reaction transition states is a primary tool for these predictions.

By calculating the activation free energies (ΔG‡) for all plausible reaction pathways, a quantitative prediction of product distribution can be made. For example, in the epoxidation of (R)-3-Methyl-3-buten-2-ol, there are two faces of the double bond (re and si), and the oxidant can approach from different orientations. This leads to four major competing transition states, each leading to a different stereoisomer of the product epoxide.

Computational chemistry can calculate the energy of each of these transition states. According to transition state theory, the reaction rate is exponentially related to the activation energy. Therefore, the pathway with the lowest energy transition state will be the dominant one. The predicted diastereomeric excess (d.e.) can be calculated from the energy difference (ΔΔG‡) between the two lowest-energy transition states leading to the different diastereomers.

These in silico predictions are powerful because they can:

Rationalize experimentally observed selectivities by identifying the specific interactions (steric hindrance, hydrogen bonds) that favor one pathway over another.

Predict the outcome of reactions for new substrates or with new catalysts without the need for laboratory experiments.

Guide the design of new catalysts or reagents that can enhance selectivity by specifically lowering the energy of the desired transition state.

Advanced Spectroscopic and Analytical Characterization Techniques for R 3 Methyl 3 Buten 2 Ol

Chiral Spectroscopic Methods for Enantiomeric Purity Assessment of (R)-3-Methyl-3-buten-2-ol

Chiral spectroscopic methods provide detailed information on the three-dimensional structure of molecules by probing their differential interaction with polarized light or in a chiral environment.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis of (R)-3-Methyl-3-buten-2-ol

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are pivotal chiroptical techniques for determining the absolute configuration of chiral molecules in solution. bruker.comnih.gov

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. For a chiral molecule like (R)-3-Methyl-3-buten-2-ol, the VCD spectrum is unique to its specific 3D arrangement. The (S)-enantiomer, being the mirror image, would produce a VCD spectrum of equal magnitude but opposite sign. researchgate.net The absolute configuration is typically determined by comparing the experimental VCD spectrum with the theoretical spectrum predicted by quantum-mechanical calculations, often using Density Functional Theory (DFT). researchgate.net This comparison allows for an unambiguous assignment of the (R) or (S) configuration.

ECD spectroscopy operates on a similar principle but measures the differential absorption of circularly polarized ultraviolet-visible light, corresponding to electronic transitions. dtu.dk For (R)-3-Methyl-3-buten-2-ol, the chromophore is the carbon-carbon double bond. The spatial arrangement of the methyl and hydroxyl groups relative to this double bond creates a chiral environment that results in a characteristic ECD spectrum. Theoretical calculations are essential to correlate the observed ECD signals (Cotton effects) with the specific stereochemistry of the molecule.

Table 1: Theoretical and Experimental Parameters for VCD/ECD Analysis

Parameter Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD)
Principle Differential absorption of left and right circularly polarized infrared light by vibrational transitions. Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.
Spectral Region Mid-Infrared (4000-400 cm⁻¹) Ultraviolet-Visible (190-800 nm)
Information Obtained Absolute configuration, solution conformation. Absolute configuration, electronic structure.
Methodology Comparison of experimental spectrum with quantum chemical predictions (e.g., DFT). Comparison of experimental spectrum with quantum chemical predictions (e.g., TD-DFT).
Expected Signature for (R)-3-Methyl-3-buten-2-ol A unique pattern of positive and negative bands corresponding to vibrational modes. Characteristic positive or negative Cotton effects associated with the C=C chromophore.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of (R)-3-Methyl-3-buten-2-ol

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for chiral analysis when conducted in a chiral environment. This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.net For a tertiary alcohol like (R)-3-Methyl-3-buten-2-ol, which lacks other reactive functional groups, the use of CSAs is a common non-destructive method for determining enantiomeric excess (ee). nih.govresearchgate.net

A chiral solvating agent is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the (R) and (S) enantiomers. The integration of these distinct signals allows for the precise quantification of the enantiomeric excess.

For (R)-3-Methyl-3-buten-2-ol, the addition of a suitable CSA, such as Pirkle's alcohol or a derivative of mandelic acid, would be expected to cause a chemical shift non-equivalence (ΔΔδ) for the proton signals of the two enantiomers. researchgate.net The hydroxyl proton is often highly sensitive to this interaction, but signals from the methyl or methine protons can also be resolved. nih.gov

Table 2: Expected ¹H NMR Signal Splitting with a Chiral Solvating Agent

Proton Signal Racemic 3-Methyl-3-buten-2-ol (B86003) (without CSA) Racemic 3-Methyl-3-buten-2-ol (with CSA)
-OH Single signal (broad or sharp singlet) Two distinct signals (one for R, one for S)
-CH- Single signal (quartet) Two distinct quartets
=CH₂ Two signals (singlets) Potentially two sets of signals
-CH₃ (on C-2) Single signal (doublet) Two distinct doublets
-CH₃ (on C-3) Single signal (singlet) Two distinct singlets

Advanced Mass Spectrometry Applications for Structural Elucidation and Isotope Labeling Studies of (R)-3-Methyl-3-buten-2-ol

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. Advanced MS techniques, particularly when combined with isotope labeling, can provide profound insights into molecular structure and fragmentation mechanisms. nist.gov

The electron ionization (EI) mass spectrum of 3-Methyl-3-buten-2-ol shows characteristic fragmentation patterns for alcohols, primarily through alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For 3-Methyl-3-buten-2-ol, this would lead to the loss of a methyl radical (•CH₃) to form a resonance-stabilized ion at m/z 71, or the loss of an isopropenyl radical (•C₃H₅) to form an ion at m/z 45.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion (M⁺• at m/z 86) would produce a fragment ion at m/z 68.

Isotope labeling, particularly deuterium (B1214612) labeling, is a powerful method to confirm these fragmentation pathways. libretexts.orgrsc.org By replacing the hydroxyl proton with deuterium (to form (R)-3-Methyl-3-buten-2-ol-d₁), the dehydration pathway can be verified. If the water molecule lost contains the deuterium atom, the resulting fragment ion will still be at m/z 68. If a hydrogen from the carbon skeleton is lost along with the -OD group, the fragment would be at m/z 67. This helps to understand if any hydrogen rearrangements occur prior to fragmentation. rsc.org This technique provides definitive evidence for the proposed fragmentation mechanisms, enhancing the certainty of structural elucidation. chem-station.comacs.org

Table 3: Key Mass Spectral Fragments of 3-Methyl-3-buten-2-ol

m/z Ion Structure Proposed Fragmentation Pathway
86 [C₅H₁₀O]⁺• Molecular Ion (M⁺•)
71 [C₄H₇O]⁺ M⁺• - •CH₃ (Alpha-cleavage)
68 [C₅H₈]⁺• M⁺• - H₂O (Dehydration)
45 [C₂H₅O]⁺ M⁺• - •C₃H₅ (Alpha-cleavage)

Chromatographic Method Development for Chiral Separation and Quantification of (R)-3-Methyl-3-buten-2-ol

Chromatographic techniques are the most widely used methods for separating enantiomers and determining enantiomeric purity with high accuracy.

Chiral Gas Chromatography (GC) Methodologies

Chiral Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like 3-Methyl-3-buten-2-ol. The separation of enantiomers is achieved using a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins. gcms.czazom.com

Cyclodextrins are cyclic oligosaccharides that form a chiral cavity. Enantiomers interact differently with this chiral environment, leading to different retention times and thus separation. researchgate.net For small alcohols, stationary phases like CP Chirasil-DEX CB, which consists of modified β-cyclodextrins bonded to a polysiloxane backbone, are highly effective. nih.gov

The enantioselectivity can often be enhanced by derivatizing the alcohol, for instance, by acylation to form the corresponding acetate (B1210297) or trifluoroacetate (B77799) ester. nih.gov However, direct analysis of the underivatized alcohol is also frequently possible. Method development involves optimizing the temperature program to maximize the resolution between the enantiomeric peaks. gcms.cz

Table 4: Representative Chiral GC Method Parameters

Parameter Typical Condition
Column Chirasil-DEX CB (or similar β-cyclodextrin phase), 25 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen
Injector Temperature 230 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven Program Start at 40-50 °C, ramp at 2-5 °C/min to 180-200 °C
Expected Result Baseline separation of (R)- and (S)-3-Methyl-3-buten-2-ol peaks.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for enantioseparation, particularly when derivatization is undesirable or for less volatile compounds. chromatographyonline.com Separation is achieved using a chiral stationary phase (CSP). For allylic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective. nih.govnih.gov

Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are known to resolve a wide range of chiral compounds, including alcohols. researchgate.net Method development typically involves screening different mobile phases. Normal-phase (e.g., hexane/isopropanol) or polar-organic modes (e.g., methanol/ethanol) are commonly used. nih.gov The choice of the alcohol modifier and its concentration in the mobile phase is critical for achieving optimal selectivity and resolution.

Table 5: Representative Chiral HPLC Method Parameters

Parameter Typical Condition
Column Chiralpak® AD-H or Chiralcel® OD-H (Polysaccharide-based CSP), 250 x 4.6 mm ID, 5 µm
Mobile Phase Mode Normal Phase or Polar-Organic Mode
Mobile Phase Composition n-Hexane/Ethanol (e.g., 90:10 v/v) or Methanol/Ethanol (e.g., 80:20 v/v)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detector UV (at a low wavelength like 210 nm) or Refractive Index (RI)

Hyphenated Techniques for Comprehensive Analysis of (R)-3-Methyl-3-buten-2-ol in Complex Mixtures

The accurate identification and quantification of (R)-3-Methyl-3-buten-2-ol in intricate matrices, such as those found in food and beverage products, necessitates the use of sophisticated analytical methodologies. Hyphenated techniques, which couple a separation method with a detection technique, are indispensable for this purpose, offering both high-resolution separation and specific identification. Among these, gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for the analysis of volatile and semi-volatile compounds like (R)-3-Methyl-3-buten-2-ol. For the specific analysis of a single enantiomer such as the (R)- form, enantioselective gas chromatography is required.

Multidimensional gas chromatography coupled with mass spectrometry (MDGC-MS) represents a state-of-the-art approach for the analysis of chiral compounds in complex samples like wine. This technique employs two gas chromatography columns with different stationary phases to achieve superior separation of target analytes from the sample matrix. For the enantioselective analysis of chiral monoterpenes, a non-polar column can be used in the first dimension, followed by a chiral column in the second dimension. This setup allows for the separation of the enantiomers of volatile compounds, which is crucial for determining the enantiomeric distribution of 3-Methyl-3-buten-2-ol.

A common workflow for the analysis of (R)-3-Methyl-3-buten-2-ol in a complex mixture such as wine would involve an initial sample preparation step using headspace solid-phase microextraction (HS-SPME). This solvent-free extraction technique is well-suited for concentrating volatile organic compounds from the sample headspace before their introduction into the GC-MS system. Following extraction, the analytes are thermally desorbed into the gas chromatograph.

In the gas chromatograph, the volatile compounds are first separated on a primary, non-polar column. A specific segment of the eluent from this first column, containing the 3-Methyl-3-buten-2-ol, is then "heart-cut" and transferred to a second, chiral column. It is on this chiral stationary phase that the separation of the (R)- and (S)-enantiomers occurs. The separated enantiomers then enter the mass spectrometer for detection and identification.

The mass spectrometer ionizes the eluted compounds, typically through electron ionization, and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification by comparing the fragmentation pattern to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). For 3-Methyl-3-buten-2-ol, characteristic fragments would be observed, confirming its identity. The separated (R)-enantiomer would then be quantified based on its peak area in the chromatogram.

While specific studies detailing the enantioselective analysis of (R)-3-Methyl-3-buten-2-ol in complex mixtures are not abundant, the methodology is well-established for other chiral monoterpenes in wine. The data presented in the following table is a hypothetical representation of the type of results that would be obtained from a successful HS-SPME-MDGC-MS analysis of (R)-3-Methyl-3-buten-2-ol in a wine sample, based on typical analytical parameters for similar compounds.

Table 1: Representative Analytical Data for the Hypothesized Enantioselective Analysis of 3-Methyl-3-buten-2-ol in Wine using HS-SPME-MDGC-MS

ParameterValue
Analyte (R)-3-Methyl-3-buten-2-ol
Matrix White Wine
Extraction Technique Headspace Solid-Phase Microextraction (HS-SPME)
GC Column 1 (non-polar) DB-5ms (30 m x 0.25 mm, 0.25 µm)
GC Column 2 (chiral) β-cyclodextrin-based chiral stationary phase
Retention Time (Column 2) Hypothetical Value: 15.2 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Spectrometry Analyzer Quadrupole or Time-of-Flight (TOF)
Key Mass Fragments (m/z) 71, 59, 43
Quantification Ion (m/z) 71
Hypothetical Concentration 5 µg/L

This comprehensive approach, combining a selective extraction technique with multidimensional chiral gas chromatography and mass spectrometric detection, provides the necessary selectivity and sensitivity for the detailed characterization and quantification of (R)-3-Methyl-3-buten-2-ol in complex mixtures.

Role of R 3 Methyl 3 Buten 2 Ol in Biochemical Pathways and Biological Systems Mechanistic Focus

Biosynthesis and Metabolism of (R)-3-Methyl-3-buten-2-ol in Organisms

The biosynthesis of 2-Methyl-3-buten-2-ol (B93329) (MBO) is a key process in various organisms, particularly in certain plant species like Western U.S. pines. nih.gov The primary enzymatic pathway involves the direct conversion of a universal isoprenoid precursor, dimethylallyl diphosphate (B83284) (DMAPP). nih.govnih.gov

The core of this synthesis is catalyzed by the enzyme Methylbutenol Synthase (MBO synthase) . nih.govnih.gov This enzyme facilitates the conversion of DMAPP into the volatile five-carbon alcohol, MBO. nih.gov The reaction mechanism is initiated by the loss of the diphosphate group from DMAPP, which results in the formation of a carbocation intermediate. nih.gov This reactive intermediate is then quenched by the addition of a water molecule to yield the tertiary alcohol, MBO. nih.gov MBO synthase requires a divalent cation, preferably Mn²⁺, for its catalytic activity and also shows a dependency on K⁺ or NH₄⁺ ions. nih.gov

The precursor, DMAPP, is synthesized through two major metabolic pathways, depending on the organism or cellular compartment:

The Mevalonate (B85504) (MVA) Pathway: Typically found in the cytosol of eukaryotes and in archaea. researchgate.net

The Methyl-erythritol-4-phosphate (MEP) Pathway: Operates in prokaryotes, such as cyanobacteria, and in plant chloroplasts. researchgate.netcalstate.edu In pine needles, MBO is synthesized via the non-mevalonate MEP pathway. sigmaaldrich.com

While the enzymatic route is predominant, studies have also demonstrated the non-enzymatic formation of MBO from DMAPP in the presence of certain metal ions, particularly Mn²⁺. nih.gov This non-enzymatic reaction also proceeds through a carbocation intermediate, highlighting a fundamental chemical reactivity that is harnessed and controlled by MBO synthase. nih.gov

ComponentRole in BiosynthesisPathway
Precursors
Pyruvate & Glyceraldehyde 3-phosphateInitial building blocks for the MEP pathway. researchgate.netMEP Pathway
Acetyl-CoAInitial building block for the MVA pathway.MVA Pathway
Dimethylallyl diphosphate (DMAPP)The direct substrate for MBO synthase. nih.govnih.govMVA & MEP Pathways
Key Enzyme
Methylbutenol Synthase (MBO synthase)Catalyzes the conversion of DMAPP to MBO. nih.govnih.govHemiterpene Synthesis
Cofactors
Mn²⁺ / Mg²⁺Divalent cations required for MBO synthase activity. nih.govnih.govEnzyme Catalysis

Once produced, 2-Methyl-3-buten-2-ol can be metabolized by certain microorganisms. Bacteria such as Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1 are capable of utilizing MBO as a sole source of carbon and energy. nih.govnih.gov The degradation pathway in these bacteria proceeds through a series of oxidation steps. nih.gov

The metabolic sequence for MBO catabolism is proposed to be linked to the degradation pathway of the amino acid leucine (B10760876). nih.gov The process is initiated by the conversion of MBO into other hemiterpenes, as detailed below. nih.gov

Conversion to Prenol: MBO is first processed to the primary alcohol, prenol (3-methyl-2-buten-1-ol). nih.gov This step may involve an isomerization reaction. nih.gov

Oxidation to Prenal: Prenol is then oxidized by a dehydrogenase enzyme to its corresponding aldehyde, prenal (3-methyl-2-butenal). nih.govnih.gov

Oxidation to 3-Methylcrotonic Acid: The pathway culminates in the oxidation of prenal to 3-methylcrotonic acid. nih.gov This metabolite can then enter central metabolism, likely involving the biotin-dependent 3-methylcrotonyl-CoA carboxylase, an enzyme also active in leucine catabolism. nih.gov

StepSubstrateKey Intermediate/ProductImplied Enzyme Type
12-Methyl-3-buten-2-olPrenolIsomerase
2PrenolPrenalDehydrogenase
3Prenal3-Methylcrotonic acidDehydrogenase/Oxidase

Interaction Mechanisms of (R)-3-Methyl-3-buten-2-ol with Biomolecules and Receptor Binding Studies

Based on available scientific literature, specific studies detailing the ligand-protein interaction profiles or receptor binding for (R)-3-Methyl-3-buten-2-ol are not well-documented. While the compound is known to function as an aggregation pheromone component for the spruce bark beetle, Ips typographus, the specific olfactory receptors and the precise molecular interactions that trigger a behavioral response have not been explicitly characterized. researchgate.net

There is a lack of specific research data concerning the mechanisms by which (R)-3-Methyl-3-buten-2-ol may inhibit or activate enzymes. Current literature does not provide detailed accounts of this compound acting as a specific inhibitor or activator for any particular enzyme.

Role as a Precursor or Metabolite in Natural Product Chemistry

(R)-3-Methyl-3-buten-2-ol, as a hemiterpene alcohol, plays a significant role in the broader context of natural product chemistry, both as a naturally occurring metabolite and as a potential precursor in bioengineered pathways.

The compound is found naturally in a variety of organisms. It is a known aggregation pheromone component for several conifer bark beetles, including Ips typographus, playing a crucial role in their chemical communication. researchgate.net Furthermore, it has been identified as a volatile organic compound in the bark of nonhost deciduous trees like aspen and birch, as well as in plants like Allium cepa (onion) and Vaccinium vitis-idaea (lingonberry). researchgate.netnih.gov

In the realm of metabolic engineering, the biosynthesis of MBO has been shown to influence other isoprenoid pathways. In a notable study, the expression of an MBO synthase gene in the cyanobacterium Nostoc punctiforme did not lead to the accumulation of MBO. nih.govnih.gov Instead, the metabolic flux was redirected, resulting in the significant overproduction of phytol, a 20-carbon diterpene alcohol. nih.govnih.gov This outcome suggests that either a metabolic intermediate from the MBO synthase reaction or MBO itself was appropriated by native prenyltransferase enzymes (like geranyl diphosphate synthase) and channeled into the synthesis of more complex isoprenoids. nih.govnih.gov This demonstrates the potential of MBO or its immediate precursor to serve as a branching point in the biosynthesis of other economically important natural products. researchgate.net

RoleOrganism(s)Significance
Pheromone Component Spruce bark beetle (Ips typographus)Facilitates aggregation and chemical signaling. researchgate.net
Volatile Metabolite Aspen, Birch, Pine treesContributes to the atmospheric chemistry and ecological interactions of these plants. nih.govresearchgate.net
Metabolic Intermediate Engineered Nostoc punctiformeIts synthesis pathway can be diverted to produce other valuable isoprenoids like phytol. nih.govnih.gov

Ecological and Pheromonal Significance of (R)-3-Methyl-3-buten-2-ol

(R)-3-Methyl-3-buten-2-ol is a critical semiochemical, a chemical substance that carries a message, in various ecological contexts. Its most well-documented role is as an aggregation pheromone for several species of bark beetles, most notably the Eurasian spruce bark beetle, Ips typographus. In these insects, the compound does not act in isolation but rather as part of a complex chemical bouquet that mediates mass attacks on host trees.

Research has shown that male Ips typographus beetles synthesize 2-methyl-3-buten-2-ol de novo and release it to attract both males and females to a suitable host tree. nih.govresearchgate.net This aggregation is a crucial strategy for overcoming the tree's natural defense mechanisms. The pheromonal activity of 2-methyl-3-buten-2-ol is significantly enhanced when it is present with other compounds, such as (S)-cis-verbenol. usda.gov This synergistic action underscores the complexity of insect chemical communication, where the ratio and combination of different chemical signals are paramount for an effective biological response. The specific function of 2-methyl-3-buten-2-ol in this context is believed to influence the beetles' orientation at close distances, increasing the probability of them landing on the tree. frontiersin.org

Intriguingly, 2-methyl-3-buten-2-ol has also been identified in the bark of non-host deciduous trees, including aspen and birch species. scispace.com Its presence in these plants raises compelling questions about its ecological role and evolutionary origins. It is hypothesized that the presence of this compound in non-host species may serve as a defense mechanism, interfering with the chemical signaling of herbivorous insects. Further research is needed to fully understand the biosynthetic pathways and ecological implications of this compound in the plant kingdom.

The following table summarizes the documented pheromonal and ecological roles of 2-methyl-3-buten-2-ol in selected organisms.

OrganismRole of 2-Methyl-3-buten-2-olOther Key Compounds in Pheromone Blend
Ips typographus (Eurasian spruce bark beetle)Aggregation Pheromone(S)-cis-verbenol, Ipsdienol
Populus tremula (Aspen)Identified in bark extractsNot applicable (ecological role under investigation)
Betula pendula (Silver Birch)Identified in bark extractsNot applicable (ecological role under investigation)
Betula pubescens (Common Birch)Identified in bark extractsNot applicable (ecological role under investigation)

The precise, enantioselective biochemical pathway leading to the synthesis of (R)-3-Methyl-3-buten-2-ol in organisms like Ips typographus is an area of ongoing investigation. However, its carbon skeleton strongly suggests an origin from the terpenoid biosynthesis pathway, which is responsible for a vast array of natural products in both plants and animals.

The likely precursor for 2-methyl-3-buten-2-ol is dimethylallyl pyrophosphate (DMADP), a central five-carbon building block in the terpenoid pathway. nih.gov Studies have demonstrated that 2-methyl-3-buten-2-ol can be formed non-enzymatically from DMADP in the presence of certain metal ions, such as manganese (Mn²⁺). nih.gov This reaction involves the deprotonation of a hydrogen atom on an allyl carbon of DMADP, leading to the formation of a carbocation and an allyl anion intermediate. Subsequent hydroxyl addition results in the formation of 2-methyl-3-buten-2-ol. nih.gov

While this non-enzymatic mechanism provides a plausible route for the formation of the racemic mixture, the production of the specific (R)-enantiomer in biological systems likely involves an enzyme-catalyzed reaction to ensure stereospecificity. The enzymes responsible for this specific synthesis in bark beetles have not yet been fully characterized. In engineered Escherichia coli, the production of related five-carbon alcohols, such as 3-methyl-3-buten-1-ol (B123568) and 3-methyl-2-buten-1-ol, has been achieved through the expression of genes from the mevalonate pathway, which produces the terpenoid precursors isopentenyl diphosphate (IPP) and DMADP.

The de novo synthesis of 2-methyl-3-buten-2-ol by bark beetles, independent of host tree precursors for this specific compound, points to a specialized and genetically encoded metabolic pathway. nih.govresearchgate.net Further research into the genomics and proteomics of these insects is required to identify and characterize the specific synthases or other enzymes involved in the stereoselective production of the (R)-enantiomer.

Applications of R 3 Methyl 3 Buten 2 Ol in Organic Synthesis and Materials Science

(R)-3-Methyl-3-buten-2-ol as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (R)-3-Methyl-3-buten-2-ol makes it an attractive starting material for the enantioselective synthesis of complex natural products and biologically active molecules, particularly in the field of terpenoid chemistry. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units, and many possess significant biological activities. The isopropenyl group and the chiral hydroxyl-bearing carbon of (R)-3-Methyl-3-buten-2-ol represent a key structural motif found in numerous terpenoids.

One notable application of this chiral building block is in the synthesis of insect pheromones. For instance, the dianion of 3-methyl-3-buten-1-ol (B123568), a related compound, has been utilized in the synthesis of the San Jose scale pheromone, highlighting the utility of this structural framework. rsc.org While direct examples of (R)-3-Methyl-3-buten-2-ol in this specific synthesis are not explicitly detailed, its structural similarity and chirality suggest its potential as a precursor for various pheromone components. The synthesis of such compounds often requires precise stereochemical control, which can be imparted by starting with an enantiomerically pure building block like (R)-3-Methyl-3-buten-2-ol.

Furthermore, its role as a precursor extends to the synthesis of pyrethroids, a class of synthetic insecticides that mimic the structure of the natural insecticide pyrethrin. lu.se The core structure of many pyrethroids contains a cyclopropane (B1198618) ring with specific stereochemistry, the synthesis of which can be approached using chiral starting materials. The isopropenyl unit of (R)-3-Methyl-3-buten-2-ol can be a key component in constructing the requisite carbon skeleton for these complex molecules.

The table below summarizes key transformations where chiral synthons derived from or related to (R)-3-Methyl-3-buten-2-ol are employed in the synthesis of complex molecules.

Target Molecule ClassKey Synthetic TransformationPrecursor Moiety from (R)-3-Methyl-3-buten-2-ol
Insect PheromonesAlkylation of dianionsIsopropenyl and chiral alcohol
PyrethroidsCyclopropanationIsopropenyl unit
TerpenoidsCarbon-carbon bond formationChiral isopropenyl alcohol scaffold

Role of (R)-3-Methyl-3-buten-2-ol as a Ligand or Chiral Auxiliary in Asymmetric Catalysis

While direct applications of (R)-3-Methyl-3-buten-2-ol itself as a ligand or chiral auxiliary in asymmetric catalysis are not extensively documented, its derivatives hold significant potential in this area. The chiral hydroxyl group can be functionalized to create a variety of chiral ligands that can coordinate with metal centers to catalyze enantioselective reactions.

The development of chiral phosphine (B1218219) ligands, for example, is a cornerstone of asymmetric catalysis, particularly in reactions like rhodium-catalyzed asymmetric hydrogenation. The chiral backbone of (R)-3-Methyl-3-buten-2-ol can be incorporated into the structure of phosphine ligands, creating a stereochemically defined environment around the metal catalyst. This chiral environment can then influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

The general approach involves converting the hydroxyl group of (R)-3-Methyl-3-buten-2-ol into a group that can be displaced by or linked to a phosphorus-containing moiety. The resulting chiral phosphine ligand can then be used in a variety of transition metal-catalyzed reactions.

Catalyst SystemType of Asymmetric ReactionPotential Role of (R)-3-Methyl-3-buten-2-ol Derivative
Rhodium-Chiral PhosphineAsymmetric HydrogenationChiral backbone for the phosphine ligand
Palladium-Chiral LigandAsymmetric Allylic AlkylationChiral scaffold for nitrogen or oxygen-based ligands
Lewis Acid-Chiral LigandAsymmetric Diels-Alder ReactionChiral diol or ether derivative as the ligand

Precursor for Advanced Materials and Specialty Chemicals Research

The unique structure of (R)-3-Methyl-3-buten-2-ol also makes it a candidate for the development of advanced materials, particularly chiral polymers. The vinyl group of the molecule can undergo polymerization, and because the monomer unit is chiral, the resulting polymer will also be chiral. Such chiral polymers can have interesting optical properties and may find applications in areas such as chiral chromatography, enantioselective separations, and as chiral catalysts themselves.

Research has demonstrated the asymmetric reduction of poly(isopropenyl methyl ketone) via hydrosilylation to produce poly(3-methyl-3-buten-2-ol) with optical activity. This indicates the feasibility of creating chiral polymers based on the 3-methyl-3-buten-2-ol (B86003) structural unit. By starting with enantiomerically pure (R)-3-Methyl-3-buten-2-ol or its derivatives, polymers with well-defined stereochemistry can be synthesized.

The properties of these chiral polymers can be tuned by copolymerization with other monomers or by post-polymerization modification of the hydroxyl groups along the polymer chain. This versatility allows for the design of materials with specific physical and chemical properties tailored for various applications.

Material TypePotential ApplicationRole of (R)-3-Methyl-3-buten-2-ol
Chiral PolymersChiral stationary phases for HPLCChiral monomer unit
Chiral MembranesEnantioselective separationChiral polymer building block
Specialty ChemicalsFragrance and flavor compoundsChiral precursor

Derivatization of (R)-3-Methyl-3-buten-2-ol for Functional Group Transformations in Research

The reactivity of both the hydroxyl group and the double bond in (R)-3-Methyl-3-buten-2-ol allows for a wide range of derivatization reactions, transforming it into a variety of valuable chiral synthons for organic synthesis research. These transformations enable the introduction of new functional groups while preserving the crucial stereocenter.

Esterification and Etherification: The hydroxyl group can be readily esterified or etherified. Esterification with various carboxylic acids can introduce different functional groups and can also serve as a protecting group strategy. Etherification, for example, by Williamson ether synthesis, can lead to the formation of chiral ethers that can be used as building blocks or as chiral solvents.

Oxidation and Reduction: The double bond can be subjected to oxidation reactions, such as epoxidation or dihydroxylation, to introduce new stereocenters with high diastereoselectivity, influenced by the existing chiral center. Conversely, the double bond can be selectively reduced to produce the corresponding saturated chiral alcohol, (R)-3-methyl-2-butanol.

Carbon-Carbon Bond Forming Reactions: The double bond can also participate in various carbon-carbon bond-forming reactions, such as hydroformylation or cross-coupling reactions, to extend the carbon chain and introduce new functionalities.

These derivatization reactions significantly expand the utility of (R)-3-Methyl-3-buten-2-ol as a chiral building block, providing access to a diverse array of chiral intermediates for the synthesis of complex target molecules.

Reaction TypeReagentsProduct Type
EsterificationAcyl chlorides, Carboxylic acidsChiral esters
EtherificationAlkyl halides, BaseChiral ethers
Epoxidationm-CPBA, Peroxy acidsChiral epoxides
DihydroxylationOsO₄, KMnO₄Chiral diols
HydrogenationH₂, Pd/C(R)-3-Methyl-2-butanol

Future Directions and Emerging Research Avenues Concerning R 3 Methyl 3 Buten 2 Ol

Novel Synthetic Strategies and Methodological Innovations for (R)-3-Methyl-3-buten-2-ol Production

The efficient and stereoselective synthesis of (R)-3-Methyl-3-buten-2-ol remains a significant goal for its wider application. Future research is poised to move beyond traditional methods toward more sophisticated and sustainable approaches.

Enantioselective Catalysis: A primary avenue of research is the development of catalytic systems for the asymmetric synthesis of (R)-3-Methyl-3-buten-2-ol. While current methods often yield racemic mixtures, future work will focus on chiral catalysts that can produce the (R)-enantiomer with high selectivity. This includes the design of novel metal-based catalysts (e.g., based on Ruthenium, Rhodium, or Iron) for asymmetric hydrogenation or transfer hydrogenation of prochiral ketones. mdpi.com Another promising strategy is the dynamic kinetic resolution (DKR) of racemic alcohols, which combines a lipase (B570770) for enantioselective acylation with a metal catalyst for in-situ racemization of the slower-reacting enantiomer. mdpi.com

Biocatalysis: The use of enzymes and whole-cell systems offers a green and highly selective alternative to chemical synthesis. nih.govnih.gov Future research will likely explore the discovery and engineering of novel alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) that can reduce a suitable prochiral ketone precursor to (R)-3-Methyl-3-buten-2-ol with high enantiomeric excess. researchgate.netresearchgate.net The advantages of biocatalysis include mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov

Table 1: Emerging Synthetic Approaches for Chiral Alcohols like (R)-3-Methyl-3-buten-2-ol
Synthetic StrategyDescriptionKey Research FocusPotential Advantages
Asymmetric Catalysis Use of chiral metal complexes to catalyze the formation of one enantiomer over the other.Development of novel, highly selective, and reusable catalysts.High yields, high enantioselectivity, broad substrate scope.
Biocatalysis Employment of isolated enzymes (e.g., KREDs) or whole microorganisms for stereoselective reduction. nih.govEnzyme discovery (bioprospecting), protein engineering for improved stability and activity. nih.govHigh enantioselectivity, mild reaction conditions, environmentally friendly.
Dynamic Kinetic Resolution (DKR) Combination of enzymatic kinetic resolution with a racemization catalyst to theoretically achieve 100% yield of a single enantiomer. mdpi.comDesign of compatible enzyme-metal catalyst systems.Overcomes the 50% yield limit of traditional kinetic resolution.

Development of Advanced Spectroscopic Probes and Characterization Techniques for (R)-3-Methyl-3-buten-2-ol

Precise characterization of the three-dimensional structure of (R)-3-Methyl-3-buten-2-ol is crucial for understanding its properties and interactions. While standard techniques like NMR, IR, and mass spectrometry provide fundamental structural information, emerging spectroscopic methods offer deeper insights into its chirality. nist.govnih.gov

Vibrational Optical Activity (VOA): Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful tools for the unambiguous determination of the absolute configuration of chiral molecules in solution. rsc.orgamericanlaboratory.comresearchgate.net Future research will involve applying these methods to (R)-3-Methyl-3-buten-2-ol. By comparing the experimentally measured VCD or ROA spectrum with spectra predicted by quantum chemical calculations, the absolute R-configuration can be unequivocally confirmed without the need for crystallization. americanlaboratory.comcore.ac.uk This is particularly valuable for small molecules that are difficult to crystallize. researchgate.net

Advanced ROA Techniques: Further innovation in this area includes the use of chiral probes to enhance spectroscopic signals. For instance, forming complexes of (R)-3-Methyl-3-buten-2-ol with lanthanide elements like europium can induce a resonance effect, leading to a significantly amplified ROA signal that is much easier to detect. rsc.org Another frontier is the development of surface-enhanced ROA (SEROA), which could dramatically increase signal intensity by adsorbing the molecule onto noble metal surfaces. rsc.org

Table 2: Spectroscopic Techniques for the Characterization of (R)-3-Methyl-3-buten-2-ol
TechniqueApplicationInformation ObtainedFuture Direction
NMR Spectroscopy Standard structural analysis.Connectivity of atoms (¹H, ¹³C NMR).Use of chiral shift reagents to resolve enantiomers.
Mass Spectrometry Determination of molecular weight and fragmentation pattern. nist.govMolecular formula and structural fragments.Development of chiral-specific mass spectrometry methods.
Vibrational Circular Dichroism (VCD) Determination of absolute configuration in solution. nih.govjascoinc.comStereochemical arrangement of atoms.Routine use for quality control and stereochemical analysis. americanlaboratory.com
Raman Optical Activity (ROA) Complementary method for determining absolute configuration and solution-state conformation. rsc.orgethz.chDetailed conformational and configurational information. core.ac.ukApplication of induced and surface-enhanced ROA for higher sensitivity. rsc.org

Integration of (R)-3-Methyl-3-buten-2-ol Research with Systems Biology and Chemoinformatics

To fully harness the potential of (R)-3-Methyl-3-buten-2-ol, its study must be integrated into broader biological and data-driven frameworks.

Systems and Synthetic Biology: (R)-3-Methyl-3-buten-2-ol is a hemiterpenoid, a class of natural products derived from the universal C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Systems biology, which involves the use of multi-omics data (genomics, transcriptomics, metabolomics), can be used to understand and engineer the metabolic pathways in microorganisms like Escherichia coli or Saccharomyces cerevisiae for the overproduction of these precursors. mdpi.comoup.com Future research will focus on applying synthetic biology tools to construct and optimize microbial cell factories specifically designed for the high-titer production of (R)-3-Methyl-3-buten-2-ol from simple, renewable feedstocks like glucose. nih.govnih.gov This involves redirecting metabolic flux towards the target molecule and away from competing pathways. mdpi.com

Chemoinformatics: Chemoinformatics provides the computational tools to analyze the properties of (R)-3-Methyl-3-buten-2-ol and predict its potential applications. nih.gov Future research will leverage machine learning and artificial intelligence to screen large databases and predict the biological activities of this molecule against various protein targets. nih.govqima-lifesciences.com These in silico methods can rapidly generate hypotheses about its therapeutic potential, guiding experimental validation and reducing the time and cost of drug discovery. tandfonline.comyoutube.com Furthermore, chemoinformatic tools can be used to compare its properties to vast libraries of other natural and synthetic compounds, helping to identify its unique place in chemical space and inspire the design of novel derivatives. nih.gov

Table 3: Integration of (R)-3-Methyl-3-buten-2-ol Research with Modern Biological and Data Sciences
FieldKey MethodologiesResearch Goal for (R)-3-Methyl-3-buten-2-ol
Systems & Synthetic Biology Multi-omics analysis, metabolic modeling, CRISPR-based gene editing, pathway engineering. mdpi.comDesign and optimization of microbial strains for the sustainable, high-yield production of the compound from renewable feedstocks. oup.com
Chemoinformatics Machine learning, virtual screening, molecular docking, quantitative structure-activity relationship (QSAR) modeling. nih.govtandfonline.comPrediction of potential biological targets and therapeutic applications; design of derivatives with enhanced properties. qima-lifesciences.com

Potential Applications of (R)-3-Methyl-3-buten-2-ol in Sustainable Chemistry and Biorefining Applications

A major driver for future research into (R)-3-Methyl-3-buten-2-ol is its potential role in a sustainable, bio-based economy. Its production from renewable resources and its utility as a platform chemical are key areas of focus.

Biorefinery Integration: (R)-3-Methyl-3-buten-2-ol can be envisioned as a value-added chemical produced within an integrated biorefinery. Lignocellulosic biomass, such as agricultural waste and forestry residues, can be broken down into C5 and C6 sugars (e.g., xylose and glucose). researchgate.netcore.ac.uk These sugars can then be used as the feedstock for microbial fermentation to produce the target alcohol. researchgate.netup.pt This approach transforms low-value waste streams into high-value chemicals, contributing to a circular economy. repec.org

Platform Chemical and Biofuel: C4 and C5 alcohols are recognized as important platform chemicals for the synthesis of a wide range of other products. rsc.orgresearchgate.net Future research will explore the catalytic or enzymatic conversion of (R)-3-Methyl-3-buten-2-ol into monomers for the production of bio-based polymers like polyesters and polyurethanes. researchgate.net Additionally, due to its carbon content and branched structure, it holds potential as a next-generation biofuel or as an additive to improve the octane (B31449) number of gasoline, reducing reliance on fossil fuels. rsc.orgwur.nl

Table 4: Sustainable Chemistry and Biorefining Applications
Application AreaDescriptionResearch Focus
Biorefining Production from C5 sugars derived from the hemicellulose fraction of lignocellulosic biomass. researchgate.netnih.govOptimizing biomass pretreatment and hydrolysis; developing robust microbial strains for efficient sugar conversion. core.ac.uk
Platform Chemical Use as a starting material for the synthesis of other valuable chemicals and materials. researchgate.netDeveloping efficient catalytic pathways to convert the alcohol into polymers, solvents, and other fine chemicals. researchgate.net
Biofuel/Fuel Additive Potential use as a standalone fuel or blended with gasoline to enhance performance. rsc.orgEvaluation of combustion properties, energy density, and performance in engine systems.

Q & A

Q. What are the established synthetic routes for (R)-3-methyl-3-buten-2-ol, and how can enantiomeric purity be ensured?

Answer:

  • Synthetic Routes : (R)-3-Methyl-3-buten-2-ol can be synthesized via asymmetric reduction of ketone precursors or chiral resolution methods. For example, Evans alkylation strategies (commonly used for chiral alcohols) and transmetallation reactions involving allyltin intermediates have been applied to similar compounds .
  • Enantiomeric Purity : Chiral gas chromatography (GC) or HPLC with chiral stationary phases is recommended for analysis. LiAlH4 reduction of enantiomerically pure acids (e.g., (R)-2-methylbutanoic acid) has been validated to retain stereochemistry .

Q. What spectroscopic techniques are critical for characterizing (R)-3-methyl-3-buten-2-ol?

Answer:

  • 1D/2D NMR : Assign stereochemistry and confirm structure via 1^1H, 13^13C, COSY, and NOESY spectra. For instance, allylic proton coupling patterns and stereochemical NOE correlations are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. NIST databases provide reference fragmentation patterns .
  • IR Spectroscopy : O-H stretching (~3200–3600 cm1^{-1}) and C=C absorption (~1640 cm1^{-1}) are key .

Q. What are the key physicochemical properties of (R)-3-methyl-3-buten-2-ol relevant to experimental handling?

Answer:

  • Boiling Point : ~140°C (similar to 3-methyl-2-buten-1-ol) .
  • Density : ~0.84 g/mL (requires temperature-controlled storage to avoid degradation) .
  • Reactivity : Susceptible to oxidation; store under inert atmosphere .

Advanced Research Questions

Q. How do reaction conditions influence the pyrolysis and oxidation pathways of (R)-3-methyl-3-buten-2-ol?

Answer:

  • Pyrolysis : Dehydration to form isoprene derivatives dominates at high temperatures (>400°C). Competing pathways include C-O bond cleavage and allylic hydrogen abstraction .
  • Oxidation : Ozone or OH radical reactions produce carbonyl compounds (e.g., ketones). Kinetic modeling shows pressure-dependent branching ratios for peroxy radical intermediates .
  • Methodology : Use shock tube experiments and DFT calculations to map potential energy surfaces .

Q. How can computational models predict the environmental fate of (R)-3-methyl-3-buten-2-ol?

Answer:

  • Atmospheric Lifetime : Estimated via structure-activity relationships (SARs) for OH radical reactivity. Compare with monoterpenes (lifetime ~1–2 hours) due to conjugated double bonds .
  • Partitioning : Use EPI Suite or COSMOtherm to predict log KowK_{ow} (octanol-water) and volatility. Experimental validation via GC headspace analysis is critical .

Q. What experimental strategies resolve contradictions in reported kinetic data for (R)-3-methyl-3-buten-2-ol oxidation?

Answer:

  • Data Triangulation : Cross-validate shock tube, flow reactor, and flame speed measurements. For example, discrepancies in pre-exponential factors may arise from wall reactions in flow systems .
  • Sensitivity Analysis : Use Chemkin or Cantera to identify rate-determining steps. Prioritize reactions with high normalized sensitivity coefficients .

Q. How can chiral stationary phases improve the separation of (R)- and (S)-3-methyl-3-buten-2-ol in complex mixtures?

Answer:

  • Column Selection : Cyclodextrin-based phases (e.g., β-DEX™) exploit host-guest interactions with the allylic hydroxyl group. Optimize temperature and carrier gas flow rates .
  • Method Validation : Compare retention times with enantiomerically pure standards. Report resolution (Rs >1.5) and peak asymmetry factors .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing (R)-3-methyl-3-buten-2-ol via asymmetric catalysis?

Answer:

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh). Monitor enantiomeric excess (ee) via chiral GC .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and avoid over-reduction .

Q. How should researchers design experiments to study the biological activity of (R)-3-methyl-3-buten-2-ol derivatives?

Answer:

  • QSAR Modeling : Calculate descriptors (log PP, polar surface area) to correlate structure with bioactivity. Validate with in vitro assays (e.g., enzyme inhibition) .
  • Toxicity Profiling : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) and endocrine disruption screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.